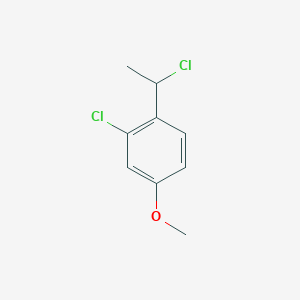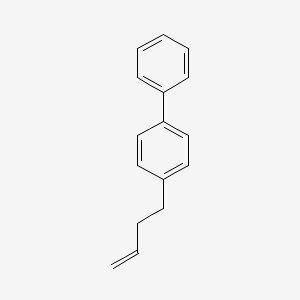![molecular formula C19H18BrN3O B8592249 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8592249.png)
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a piperidine derivative.
Introduction of the 3-Bromopyridin-2-yloxy Group: This step involves the reaction of the piperidine-quinoline intermediate with 3-bromopyridine-2-ol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)quinoline
Uniqueness
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C19H18BrN3O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C19H18BrN3O/c20-16-5-3-11-21-19(16)24-15-9-12-23(13-10-15)18-8-7-14-4-1-2-6-17(14)22-18/h1-8,11,15H,9-10,12-13H2 |
InChI Key |
GQHUDMNDXBTRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)



![4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)but-1-ynyl]aniline](/img/structure/B8592221.png)




![Methanesulfonamide, 1-[(3,4-dichlorophenyl)thio]-](/img/structure/B8592261.png)

